molecular formula C24H22N4O3S B2928836 N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1219902-83-6

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B2928836
CAS No.: 1219902-83-6
M. Wt: 446.53
InChI Key: UJRVZQCJRICYGJ-UHFFFAOYSA-N
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Description

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic chemical compound designed for research and development purposes. Its molecular structure incorporates a pyridazinone core, a motif present in various compounds investigated for their interaction with biological targets such as ion channels, including anoctamin proteins . The specific integration of the thiazole and pyridazinone rings makes this compound a molecule of interest in early-stage pharmacological and chemical biology research. Researchers can utilize this compound as a reference standard or as a building block in the synthesis of more complex molecules for in vitro studies. Its structural features are characteristic of scaffolds used in developing inhibitors for various enzymatic and signaling pathways . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-16(28-22(29)13-12-21(27-28)17-6-4-3-5-7-17)23(30)25-14-19-15-32-24(26-19)18-8-10-20(31-2)11-9-18/h3-13,15-16H,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRVZQCJRICYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, structure, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring, a pyridazine moiety, and a methoxyphenyl group. Its molecular formula is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The structural characteristics suggest potential interactions with biological targets involved in various disease processes.

Property Value
Molecular FormulaC21H20N4O3SC_{21}H_{20}N_{4}O_{3}S
Molecular Weight438.5 g/mol
CAS Number1251697-50-3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have shown promising anti-tubercular activity with IC50_{50} values in the low micromolar range. The presence of the thiazole ring is crucial for this activity, as it has been linked to various antimicrobial mechanisms.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. A study on 4-substituted methoxybenzoyl-aryl-thiazoles revealed enhanced antiproliferative activity against melanoma and prostate cancer cells, with improvements from micromolar to low nanomolar ranges compared to their predecessors . The mechanism of action appears to involve the inhibition of tubulin polymerization, which is vital for cancer cell division.

Case Studies and Research Findings

  • Benzothiazole Derivatives : A series of studies have demonstrated that benzothiazole derivatives exhibit not only antimicrobial but also anticancer properties. These compounds can inhibit cell proliferation in various cancer cell lines .
  • Structure-Activity Relationship (SAR) : The modification of structural components in thiazole and pyridazine derivatives has been shown to significantly affect their biological activity. For example, specific substitutions on the phenyl groups can enhance solubility and bioavailability, leading to improved therapeutic effects .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have predicted that this compound could bind effectively to target proteins associated with cancer and infectious diseases. These studies are crucial for understanding the kinetics and thermodynamics of drug-receptor interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name (Reference) Molecular Formula Molecular Weight Key Structural Features
Target Compound C24H22N4O3S* ~446.5* 4-Methoxyphenyl-thiazole, 3-phenylpyridazinone, propanamide linker
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide C21H18N4O2S 390.5 Benzo[d]thiazole with methyl group, pyridazinone, propanamide linker
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(Ph)propanamide C15H14N6O2S2 394.4 Thiazole-oxadiazole core, sulfanyl bridge, propanamide linker
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C14H13N5 259.3 Pyridazine-pyrazole hybrid, no amide linker

*Calculated based on structural analysis.

Key Observations :

  • Thiazole vs. Benzo[d]thiazole : The target compound’s simple thiazole ring (vs. benzo[d]thiazole in ) may enhance metabolic stability due to reduced aromaticity.
  • Pyridazinone vs. Pyridazine: The pyridazinone moiety in the target compound offers a ketone group for hydrogen bonding, unlike the pyridazine-pyrazole hybrid in , which lacks an amide linker .

Pharmacological Implications

  • Thiazole-Pyridazinone Hybrids: Such frameworks are explored for kinase inhibition or anti-inflammatory effects due to their ability to mimic ATP or interact with hydrophobic enzyme pockets .
  • Electron-Donating Groups: The 4-methoxyphenyl group may enhance binding affinity to targets like cyclooxygenase-2 (COX-2) compared to non-polar substituents .
  • Amide Linkers: Propanamide bridges, as seen in , improve membrane permeability compared to non-amide-linked analogs like .

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